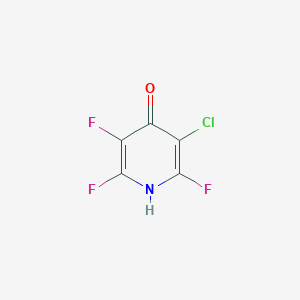

3-Chloro-2,5,6-trifluoro-4-pyridinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2693-63-2 |

|---|---|

Molecular Formula |

C5HClF3NO |

Molecular Weight |

183.51 g/mol |

IUPAC Name |

3-chloro-2,5,6-trifluoro-1H-pyridin-4-one |

InChI |

InChI=1S/C5HClF3NO/c6-1-3(11)2(7)5(9)10-4(1)8/h(H,10,11) |

InChI Key |

AXMGEDRXKMFFQS-UHFFFAOYSA-N |

SMILES |

C1(=C(NC(=C(C1=O)Cl)F)F)F |

Canonical SMILES |

C1(=C(NC(=C(C1=O)Cl)F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Topic: Properties and Synthetic Utility of 3-Chloro-2,5,6-trifluoro-4-pyridinamine (CAS 2693-57-4)

An In-depth Technical Guide to a Key Fluorinated Pyridine Intermediate

Executive Summary & Compound Identification

Researchers engaged in the synthesis of novel agrochemicals and pharmaceuticals frequently encounter fluorinated pyridines as indispensable structural motifs. These scaffolds impart unique electronic properties, enhance metabolic stability, and improve membrane permeability of the final active ingredients. This guide provides a detailed technical overview of a key heterocyclic intermediate.

Initial investigation into the compound "3-Chloro-2,5,6-trifluoro-4-pyridinol" under CAS number 2693-63-2 revealed a likely discrepancy in public chemical databases. The specified CAS number appears to be unassigned or erroneous. However, due to the close structural and numerical similarity, this guide will focus on the well-documented and commercially available compound 4-Amino-3-chloro-2,5,6-trifluoropyridine , also known as 3-Chloro-2,5,6-trifluoropyridin-4-amine, which is correctly assigned CAS Number 2693-57-4 .[1][2] This compound is a critical building block whose strategic functionalization allows for the development of more complex molecules.[2]

The pyridine ring, substituted with three fluorine atoms, a chlorine atom, and a reactive amino group, presents a unique electronic landscape. The strong electron-withdrawing nature of the halogen atoms renders the pyridine core highly electrophilic, while the amino group provides a site for nucleophilic reactions and further derivatization.[2]

Caption: Molecular structure of 4-Amino-3-chloro-2,5,6-trifluoropyridine.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a synthetic intermediate are critical for process development, determining appropriate reaction conditions, purification methods, and storage requirements. 4-Amino-3-chloro-2,5,6-trifluoropyridine is typically a solid at room temperature.[2]

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2693-57-4 | [1] |

| Molecular Formula | C₅H₂ClF₃N₂ | [1][2] |

| Molecular Weight | 182.53 g/mol | [1] |

| Appearance | Solid, Powder | [2] |

| Melting Point | 120-121 °C | [1] |

| Purity | Typically ≥98% | |

| InChI Key | IJGMBUFHHBUVNG-UHFFFAOYSA-N |

| Synonyms | 3-Chloro-2,5,6-trifluoropyridin-4-amine |[2] |

Spectroscopic Insights (Predicted)

-

¹H NMR: A broad singlet or two distinct signals in the aromatic region, corresponding to the two protons of the amino group, would be expected. The chemical shift would be influenced by the solvent and concentration.

-

¹⁹F NMR: Three distinct signals would be anticipated, one for each fluorine atom at the C2, C5, and C6 positions. The coupling patterns (J-values) between these fluorine atoms and with the adjacent ring carbons would be complex but highly characteristic, providing unambiguous confirmation of the substitution pattern.

-

¹³C NMR: Five signals for the pyridine ring carbons would be present. The chemical shifts would be significantly influenced by the directly attached halogen atoms, with the C-F and C-Cl bonds causing large downfield shifts.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=N and C=C stretching vibrations for the pyridine ring (around 1400-1600 cm⁻¹), and strong C-F and C-Cl stretching bands in the fingerprint region (typically 1000-1400 cm⁻¹ and 600-800 cm⁻¹ respectively).

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 182, with a characteristic isotopic pattern (M+2) at approximately one-third the intensity of the M+ peak, confirming the presence of a single chlorine atom.

Synthesis and Reactivity: A Strategic Approach

The synthesis of 4-Amino-3-chloro-2,5,6-trifluoropyridine is a prime example of nucleophilic aromatic substitution (SNAAr) on a highly electron-deficient ring. The choice of starting material is critical for achieving high regioselectivity and yield.

Recommended Synthetic Protocol

The most direct and efficient pathway involves the selective amination of a tetrafluorinated pyridine precursor. The fluorine atom at the C4 position is the most activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the other halogens and the ring nitrogen.

Starting Material: 3-Chloro-2,4,5,6-tetrafluoropyridine (CAS 1735-84-8).[1] Reagent: Ammonia (aqueous or as ammonia gas in a suitable solvent).[1]

Step-by-Step Methodology:

-

Reactor Setup: A pressure-rated reactor equipped with a magnetic stirrer, thermocouple, and pressure gauge is charged with 3-Chloro-2,4,5,6-tetrafluoropyridine and a suitable solvent (e.g., ethanol, dioxane).

-

Reagent Addition: The reactor is sealed, and aqueous ammonia is introduced. The molar excess of ammonia is a key parameter to optimize for driving the reaction to completion while minimizing side reactions.

-

Reaction Conditions: The mixture is heated to a specified temperature (e.g., 50-80 °C). The reaction progress is monitored over time by a suitable analytical technique, such as GC-MS or HPLC, by analyzing aliquots for the disappearance of the starting material and the appearance of the product.

-

Workup and Isolation: Upon completion, the reactor is cooled to room temperature. The reaction mixture is transferred to a separatory funnel and diluted with water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a crystalline solid.

Caption: A representative workflow for the synthesis of the target compound.

Core Reactivity Insights

-

Nucleophilic Substitution: The remaining fluorine atoms (C2, C5, C6) and the chlorine atom (C3) can be displaced by strong nucleophiles under more forcing conditions, allowing for sequential, site-selective functionalization.

-

Amino Group Derivatization: The primary amino group is a versatile handle for a wide range of chemical transformations, including diazotization (Sandmeyer-type reactions), acylation, alkylation, and formation of heterocyclic rings. This dual reactivity makes it a highly valuable intermediate in combinatorial chemistry and drug discovery.

Applications in Research and Development

The strategic placement of reactive sites on the 4-Amino-3-chloro-2,5,6-trifluoropyridine scaffold makes it a cornerstone intermediate for accessing complex molecular targets.

-

Agrochemicals: Many modern herbicides and insecticides utilize the fluorinated pyridine core.[3] The synthesis of these active ingredients often begins with a highly substituted pyridine like the one discussed.

-

Pharmaceuticals: The trifluoromethyl group is a well-known bioisostere for other functional groups and can significantly enhance the pharmacokinetic profile of a drug candidate. This intermediate serves as a precursor for compounds in oncology, neuroscience, and anti-infective research.[4]

-

Materials Science: The unique electronic properties imparted by the extensive halogenation can be exploited in the synthesis of specialty dyes and polymers.[2]

Safe Handling and Storage Protocol

As with any highly functionalized and reactive chemical, adherence to strict safety protocols is paramount. The following guidelines are synthesized from safety data sheets of structurally similar halogenated pyridines and represent best practices.

Table 2: Hazard Identification and Safety Precautions

| Category | Guideline | Justification & Source |

|---|---|---|

| GHS Classification (Anticipated) | Acute Toxicity (Oral), Skin Irritant, Serious Eye Irritant, Specific Target Organ Toxicity (Single Exposure). | Based on data for related compounds like 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.[5][6] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, lab coat. Use a NIOSH-approved respirator if dusts are generated. | To prevent skin/eye contact and inhalation of the potentially toxic powder.[5][7] |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Use non-sparking tools and take measures to prevent electrostatic discharge. | Minimizes inhalation exposure and ignition risk.[5][8] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, heat, and open flames. | Ensures stability and prevents hazardous reactions.[5][7] |

| First Aid Measures | Eyes: Immediately rinse with plenty of water for at least 15 minutes. Skin: Wash off immediately with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention in all cases of significant exposure. | Standard first aid for hazardous chemical exposure.[6][7] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | Prevents environmental contamination.[7] |

Conclusion

4-Amino-3-chloro-2,5,6-trifluoropyridine (CAS 2693-57-4) is a high-value, versatile intermediate for researchers in medicinal chemistry and agrochemical synthesis. Its densely functionalized structure, featuring both a nucleophilic amino group and an electrophilic, halogenated pyridine core, offers a multitude of pathways for constructing complex target molecules. Understanding its physicochemical properties, synthetic routes, and reactivity is key to leveraging its full potential. Strict adherence to safety protocols is essential when handling this and related compounds.

References

- Vertex AI Search. (2015, September 30).

- Cambridge Isotope Laboratories, Inc. 3,5,6-Trichloro-2-pyridinol (TCPy) (4,5,6-¹³C₃, 99%) 100 µg/mL in acetonitrile.

- ResearchGate. The synthesis of 3,5,6-trichloropyridin-2-ol and its wave-spectrum characteristics.

- Benchchem. Application Notes and Protocols for the Use of 3,5,6-Trichloro-2-pyridinol-¹³C₅ as an Internal Standard.

- Safety d

- PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- ChemicalBook. (2025, September 25). 3-CHLORO-2,5,6-TRIFLUOROPYRIDINE | 2879-42-7.

- ChemicalBook. 4-AMINO-3-CHLORO-2,5,6-TRIFLUOROPYRIDINE | 2693-57-4.

- Determination of 3, 5, 6-Trichloro-2-pyridinol in Vegetables by Gas Chrom

- PubMed. (2001, August 5).

- Sigma-Aldrich. 4-Amino-3-chloro-2,5,6-trifluoropyridine.

- CymitQuimica. CAS 2693-57-4: 4-amino-3-chloro-2,5,6-trifluoro-pyridine.

- ResearchGate. Mass spectra of 3,5,6-Trichloro-2-pyridinol (TCP)

- Echemi. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)

- TCI Chemicals. (2023, March 4).

- SAFETY D

- Cheméo. Chemical Properties of Pyridine, 3-chloro-2,4,5,6-tetrafluoro- (CAS 1735-84-8).

- PubMed. (2021, August 3). 3,5,6-trichloro-2-pyridinol intensifies the effect of chlorpyrifos on the paracrine function of Sertoli cells by preventing binding of testosterone and the androgen receptor.

- 3,5,6-Trichloro-2-pyridinol (TCPy) | Metabolite of The Herbicide Triclopyr.

- Lab Pro. 3-Chloro-2,4,5,6-tetrafluoropyridine, 5G - C1549-5G.

- Fisher Scientific. (2014, October 1).

- Organic Syntheses Procedure. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1).

- Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01.

- 3-CHLORO-2,5,6-TRIFLUOROPYRIDINE Two Chongqing Chemdad Co..

- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.

- TCI Chemicals. 3,5-Dichloro-2,4,6-trifluoropyridine | 1737-93-5.

- PubChem. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075.

- University of Hertfordshire. (2025, July 31). 3,5,6-trichloro-2-pyridinol - AERU.

- Google Patents. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

- ResearchGate. Pharmacokinetics of the Chlorpyrifos Metabolite 3,5,6-Trichloro-2-Pyridinol (TCPy)

- PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248.

- Silver Fern. 1,3-Propanediol Supplier | 504-63-2 | Your Reliable Distributor.

- Santa Cruz Biotechnology. 3-Chloro-2,4,5,6-tetrafluoropyridine | CAS 1735-84-8 | SCBT.

- ChemRxiv.

- Dairen Chemical Corporation. (2025, December 3). 2-METHYL-1,3-PROPANEDIOL.

- 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine Properties.

- Sigma-Aldrich. 2-Methyl-1,3-propanediol 0.99 Methylpropanediol.

- Spectrum Chemical. 13-Propanediol | CAS 504-63-2 | P2139.

- Santa Cruz Biotechnology. 3,5,6-Trichloro-2-pyridinol | CAS 6515-38-4 | SCBT.

- NIST. Pyridine, 3-chloro-2,4,5,6-tetrafluoro- - the NIST WebBook.

Sources

- 1. 4-AMINO-3-CHLORO-2,5,6-TRIFLUOROPYRIDINE | 2693-57-4 [m.chemicalbook.com]

- 2. CAS 2693-57-4: 4-amino-3-chloro-2,5,6-trifluoro-pyridine [cymitquimica.com]

- 3. asianpubs.org [asianpubs.org]

- 4. 3-CHLORO-2,5,6-TRIFLUOROPYRIDINE | 2879-42-7 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

3-chloro-2,5,6-trifluoropyridin-4-ol chemical safety data

The following technical guide details the physicochemical profile, safety protocols, and handling strategies for 3-chloro-2,5,6-trifluoropyridin-4-ol .

Safety, Reactivity, and Handling in High-Performance Synthesis

Executive Summary & Chemical Identity

3-chloro-2,5,6-trifluoropyridin-4-ol is a highly specialized polyhalogenated heterocyclic intermediate. It serves as a critical scaffold in the synthesis of fluorinated agrochemicals (herbicides/insecticides) and pharmaceutical active ingredients (APIs).

Unlike standard pyridines, the presence of multiple electron-withdrawing atoms (three fluorines, one chlorine) combined with a hydroxyl group creates a unique acidic character and tautomeric equilibrium that dictates its reactivity and safety profile.

Chemical Identifiers

| Parameter | Detail |

| Chemical Name | 3-chloro-2,5,6-trifluoropyridin-4-ol |

| Common Synonyms | 3-chloro-2,5,6-trifluoro-4-hydroxypyridine; 3-chloro-2,5,6-trifluoropyridin-4(1H)-one |

| Molecular Formula | C₅HClF₃NO |

| Molecular Weight | 183.51 g/mol |

| Parent Precursor | 3-chloro-2,4,5,6-tetrafluoropyridine (CAS: 1735-84-8) |

| Structural Class | Polyhalogenated Pyridinol / Pyridone |

Tautomeric Equilibrium (Critical for Reactivity)

This compound exists in a dynamic equilibrium between the enol form (pyridinol) and the keto form (pyridone) . In solution, solvent polarity dictates the dominant species. This tautomerism affects nucleophilicity and solubility, complicating purification if not controlled.

Hazard Characterization (GHS & Toxicology)

Note: As a specialized intermediate, specific toxicological data is often derived from the parent tetrafluoropyridine (CAS 1735-84-8) and analogous polyhalogenated pyridinols.

Primary Hazards

The high degree of fluorination activates the ring, making the compound not only acidic but also a potential alkylating agent under physiological conditions.

| Hazard Class (GHS) | Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B | DANGER | Causes severe skin burns and eye damage (H314). |

| Acute Toxicity (Oral) | 3 | DANGER | Toxic if swallowed (H301). |

| Acute Toxicity (Inhalation) | 3 | DANGER | Toxic if inhaled (H331). |

| Sensitization | 1 | WARNING | May cause an allergic skin reaction (H317). |

Mechanism of Toxicity

-

Acidity-Driven Necrosis: The pKa of polyfluorinated pyridinols is significantly lower than phenol (often pKa < 6). Upon contact with mucous membranes, it donates protons rapidly, causing immediate coagulative necrosis.

-

Nucleophilic Substitution: The fluorine atoms at positions 2 and 6 are susceptible to nucleophilic attack by biological amines (proteins/DNA), leading to sensitization or cytotoxicity.

Strategic Handling & Engineering Controls[5]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged handling of fluorinated heterocycles in organic solvents due to permeation.

-

Respiratory: Self-Contained Breathing Apparatus (SCBA) or powered air-purifying respirator (PAPR) with multi-gas cartridges (Aky) if dust/aerosol generation is possible.

-

Dermal (Hands):

-

Primary Layer: Silver Shield® (Laminate) gloves (resists fluorinated solvents).

-

Secondary Layer: 5 mil Nitrile (for dexterity and mechanical protection).

-

-

Eye/Face: Chemical splash goggles + Face shield. Contact lenses are strictly prohibited.

Engineering Controls

-

Containment: All weighing and transfer operations must occur within a certified Class II Chemical Fume Hood or Glovebox.

-

Decontamination: Designated "Red Zone" for doffing PPE to prevent cross-contamination of lab surfaces.

Experimental Protocol: Synthesis & Purification

Context: This compound is typically synthesized via the controlled hydrolysis of 3-chloro-2,4,5,6-tetrafluoropyridine.

Synthesis Workflow (Hydrolysis)

Reaction:

Step-by-Step Methodology:

-

Preparation: Charge a 3-neck round bottom flask with 3-chloro-2,4,5,6-tetrafluoropyridine (1.0 eq) and tert-butanol (5 vol).

-

Addition: Cool to 0°C. Add KOH (2.1 eq, 10% aq. solution) dropwise via addition funnel. Exotherm control is critical.

-

Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (frequent spot) or HPLC.

-

Quench: Acidify carefully with 2N HCl to pH ~2. The product (enol form) typically precipitates or requires extraction.

-

Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine. Dry over MgSO₄.

-

Purification: Recrystallization from Heptane/EtOAc is preferred over column chromatography to avoid streaking due to acidity.

Emergency Response & Waste Management

Spill Management

Do NOT use water initially. Water may spread the corrosive material.

-

Evacuate: Clear the area of non-essential personnel.

-

Neutralize: Cover the spill with a mixture of Sodium Bicarbonate (

) and clay/vermiculite. Wait for bubbling to cease. -

Collect: Sweep up the resulting sludge into a hazardous waste drum labeled "Corrosive/Toxic Solids."

First Aid

-

Skin Contact: Immediate flush with water for 15 minutes.[1] Do not use neutralization agents on skin. Treat as a hydrofluoric acid-like burn if the parent compound (tetrafluoro) was involved, though the 4-ol is less likely to release free F- rapidly.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1735-84-8 (Parent: 3-Chloro-2,4,5,6-tetrafluoropyridine). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Halogenated Pyridines Safety Data. Retrieved from [Link]

- Chambers, R. D., et al. (1999).Nucleophilic substitution in polyhalogenated nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Methodological & Application

Application Note: Regioselective Hydrolysis of 3-Chloro-2,4,5,6-tetrafluoropyridine

Executive Summary

This application note details the protocol for the regioselective hydrolysis of 3-chloro-2,4,5,6-tetrafluoropyridine to synthesize 3-chloro-2,5,6-trifluoro-4-pyridinol . This transformation is a critical step in the synthesis of fluorinated pyridine intermediates used in agrochemical (herbicide/insecticide) and pharmaceutical development.

The protocol utilizes a Nucleophilic Aromatic Substitution (

Chemical Background & Mechanism[1][2][3][4][5][6]

The Substrate

3-Chloro-2,4,5,6-tetrafluoropyridine is a highly electron-deficient aromatic system. The presence of four fluorine atoms and one chlorine atom creates a ring highly susceptible to nucleophilic attack.

Regioselectivity Rules

In polyfluorinated pyridines, nucleophilic attack by hard nucleophiles (such as

-

Electronic Activation: The nitrogen atom stabilizes the negative charge in the Meisenheimer intermediate most effectively when the attack occurs at C-4 or C-2.

-

Steric/Electronic Directing: While the chlorine atom at C-3 breaks the symmetry, the activation provided by the ring nitrogen at C-4 dominates. Additionally, fluoride is a superior leaving group to chloride in

reactions involving highly activated rings due to the high C-F bond polarization, which lowers the activation energy of the transition state.

Reaction Scheme

The reaction proceeds via the addition of hydroxide, elimination of fluoride, and subsequent tautomerization.

Figure 1: Mechanistic pathway for the C-4 specific hydrolysis.

Experimental Protocol

Materials & Equipment

| Component | Specification | Role |

| Substrate | 3-Chloro-2,4,5,6-tetrafluoropyridine (>98%) | Starting Material |

| Base | Potassium Hydroxide (KOH) or NaOH | Nucleophile Source |

| Solvent | 1,4-Dioxane / Water (1:1 v/v) | Reaction Medium |

| Acid | HCl (concentrated, 37%) | Quenching/Precipitation |

| Safety | Calcium Gluconate Gel | HF/Fluoride First Aid |

Step-by-Step Procedure

Step 1: Preparation of Base Solution

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve KOH (2.5 equivalents) in water.

-

Add an equal volume of 1,4-Dioxane .

-

Note: Dioxane is used to solubilize the lipophilic fluorinated pyridine. THF can be used as an alternative but requires lower reflux temperatures.

-

Step 2: Controlled Addition (Exotherm Management)

-

Cool the base solution to 0–5°C using an ice bath.

-

Add 3-chloro-2,4,5,6-tetrafluoropyridine (1.0 equivalent) dropwise over 15 minutes.

-

Critical Insight: Although

on perfluorinated systems is fast, controlling the initial addition prevents multiple substitutions (over-hydrolysis) at the C-2/C-6 positions.

-

Step 3: Reaction Phase

-

Remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the mixture to reflux (approx. 85–90°C) for 2 to 4 hours .

-

Monitoring: Monitor by TLC (Silica, 20% EtOAc/Hexanes) or

F-NMR. The starting material signal (approx -90 to -150 ppm range) should disappear.

Step 4: Isolation & Purification

-

Cool the reaction mixture to room temperature.

-

Concentration: Remove the bulk of 1,4-dioxane under reduced pressure (Rotavap).

-

Acidification: The residue consists of the potassium salt of the pyridinol (soluble in water). Slowly add conc. HCl to the aqueous residue until pH reaches 1–2 .

-

Observation: The product, this compound, will precipitate as a white to off-white solid.

-

-

Filtration: Filter the solid using a Buchner funnel. Wash with cold water (2x) to remove inorganic salts (KCl, KF).

-

Drying: Dry the solid in a vacuum oven at 45°C overnight.

Figure 2: Operational workflow for the synthesis and isolation.

Analytical Validation

To validate the product identity, compare spectral data against the following expected values.

| Analytical Method | Expected Signal Characteristics | Interpretation |

| Three distinct signals (approx -90, -140 ppm range). | Loss of symmetry compared to SM. Integration 1:1:1 confirms mono-substitution. | |

| Broad singlet > 10 ppm (D | Presence of -OH/-NH tautomeric proton. No aromatic C-H protons. | |

| Mass Spec (ESI-) | [M-H] | Confirms molecular weight of Pyridinol (MW 183.5). |

| Physical State | White crystalline solid. | High purity. |

Note on Tautomerism: The product exists in equilibrium between the 4-pyridinol and 4(1H)-pyridinone forms. In polar solvents (DMSO, MeOH), the pyridinone form often dominates, while in the solid state, strong hydrogen bonding networks form.

Process Safety: Fluoride Management

This reaction generates stoichiometric quantities of Fluoride ions (

-

Acidification Risk: When acidifying the reaction mixture (Step 4.3), free Fluoride ions can form trace Hydrogen Fluoride (HF) in situ.

-

Mitigation: Perform acidification in a well-ventilated fume hood. Wear appropriate PPE (neoprene gloves).

-

Waste Disposal: The aqueous filtrate contains Fluoride salts. Dispose of according to specific "Fluoride-containing aqueous waste" protocols, often requiring calcium treatment to precipitate CaF

before disposal.

Troubleshooting

-

Issue: Low Yield / No Precipitation.

-

Cause: The product is amphoteric but primarily acidic. If the pH is not low enough (< pH 2), the water-soluble salt remains.

-

Solution: Ensure pH is checked with calibrated strips or a meter.

-

-

Issue: Oily Product.

-

Cause: Presence of Dioxane prevents crystallization.

-

Solution: Ensure thorough evaporation of organic co-solvent before acidification.

-

References

- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Authoritative text on regioselectivity in perfluoroheterocycles).

- Banks, R. E. (1970).

-

Sigma-Aldrich. (n.d.). 3-Chloro-2,4,5,6-tetrafluoropyridine Product Sheet. Retrieved from

- Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454. (Review of regioselectivity).

-

Patent Literature: Process for the preparation of fluorinated pyridine derivatives.[1][2] (Various assignees including Syngenta/Bayer). See generally .

Sources

Application Note: Regioselective Alkylation of 3-chloro-2,5,6-trifluoro-4-pyridone

A Technical Guide to Controlling O- vs. N-Alkylation Pathways for Pharmaceutical and Agrochemical Intermediate Synthesis

Abstract

3-chloro-2,5,6-trifluoro-4-pyridone is a highly functionalized heterocyclic building block of significant interest in the development of novel pharmaceutical and agrochemical agents. Its utility is, however, intrinsically linked to the ability to selectively functionalize its structure. As an ambident nucleophile, its alkylation can proceed via two distinct pathways, yielding either N-alkylated or O-alkylated products. The regiochemical outcome is not trivial and is dictated by a subtle interplay of electronic effects, reaction conditions, and the nature of the electrophile. This application note provides a comprehensive technical guide for researchers, elucidating the theoretical principles and offering field-proven protocols to achieve high regioselectivity in the alkylation of this electron-deficient pyridone. We will explore the mechanistic rationale behind experimental choices, grounded in Hard and Soft Acids and Bases (HSAB) theory, and provide detailed, step-by-step procedures for directing the reaction towards either the desired 1-alkyl-3-chloro-2,5,6-trifluoro-4-pyridone (N-alkylation) or the 4-alkoxy-3-chloro-2,5,6-trifluoropyridine (O-alkylation).

Theoretical Background: The Duality of the Pyridonate Anion

The 4-pyridone core exists in tautomeric equilibrium with its 4-hydroxypyridine form. Upon deprotonation with a base, a resonance-stabilized pyridonate anion is formed. This anion is an archetypal ambident nucleophile, possessing two reactive sites: the nitrogen atom and the exocyclic oxygen atom.[1]

The negative charge is delocalized across both the nitrogen and oxygen atoms, as depicted in the resonance structures below. The choice of which atom acts as the nucleophile is the central challenge in the selective alkylation of 4-pyridones.

The regioselectivity of the subsequent alkylation is governed by the Hard and Soft Acids and Bases (HSAB) principle.[2] This theory posits that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.

-

Oxygen Nucleophile: The oxygen atom is more electronegative and less polarizable, making it the "harder" nucleophilic center.

-

Nitrogen Nucleophile: The nitrogen atom is less electronegative and more polarizable, making it the "softer" nucleophilic center.[3]

Consequently, the choice of the alkylating agent (the electrophile or "acid") is a primary determinant of the reaction's outcome. Hard electrophiles will favor O-alkylation, while soft electrophiles will favor N-alkylation.[2][3] The electron-withdrawing nature of the four halogen substituents on the pyridine ring increases the acidity of the N-H proton and influences the relative hardness of the two nucleophilic sites.

Key Factors Influencing Regioselectivity

Achieving selectivity requires careful control over several experimental parameters. The interplay between these factors determines whether the reaction proceeds under kinetic control (often favoring the O-alkylated product) or thermodynamic control (typically yielding the more stable N-alkylated product).[4]

| Parameter | Condition Favoring O-Alkylation | Condition Favoring N-Alkylation | Rationale & Causality |

| Alkylating Agent (Electrophile) | Hard electrophiles : Dialkyl sulfates (R₂SO₄), alkyl triflates (R-OTf), trialkyloxonium salts.[2][3] | Soft electrophiles : Alkyl iodides (R-I), alkyl bromides (R-Br), benzyl and allyl halides.[2][5] | Based on HSAB theory. The hard oxygen attacks the hard electrophile, while the softer nitrogen attacks the soft electrophile. |

| Solvent | Non-polar or less polar solvents (e.g., Toluene, Dichloromethane). | Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile).[6][7] | Polar aprotic solvents solvate the cation of the pyridonate salt, creating a more reactive, "naked" anion where the more nucleophilic nitrogen is favored. Non-polar solvents promote ion-pairing, which can sterically hinder the nitrogen and favor attack at the more accessible oxygen. |

| Base & Counter-ion | Silver salts (e.g., Ag₂CO₃).[7] | Strong bases like NaH, K₂CO₃, Cs₂CO₃.[6][8] | Silver ions are soft and coordinate preferentially with the hard oxygen, activating it for alkylation. Strong bases in polar solvents ensure complete deprotonation and dissociation, favoring N-alkylation. Cesium salts are often used to enhance N-selectivity due to the large, soft Cs⁺ cation. |

| Temperature | Lower temperatures. | Higher temperatures. | O-alkylation is often the kinetically favored pathway. N-alkylation leads to the thermodynamically more stable aromatic pyridone system. Higher temperatures can provide the energy needed to overcome the barrier to the thermodynamic product and can sometimes facilitate O-to-N rearrangement.[4] |

Experimental Protocols

Safety Precaution: These protocols involve hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Selective O-Alkylation via Kinetic Control

This protocol aims to generate 4-alkoxy-3-chloro-2,5,6-trifluoropyridine by leveraging a hard electrophile in a suitable solvent to favor reaction at the hard oxygen center.

Materials & Equipment:

-

3-chloro-2,5,6-trifluoro-4-pyridone

-

Dimethyl sulfate (or other hard alkylating agent)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Anhydrous acetonitrile (MeCN)

-

Round-bottom flask with stir bar

-

Ice bath, Argon/Nitrogen inlet

-

Standard glassware for work-up and purification

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-chloro-2,5,6-trifluoro-4-pyridone (1.0 equiv).

-

Add anhydrous acetonitrile to form a suspension (approx. 0.2 M concentration).

-

Add anhydrous potassium carbonate (1.5 equiv) to the suspension.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add dimethyl sulfate (1.2 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly. Alkylating agents like dimethyl sulfate are toxic and corrosive; handle with extreme care.[3]

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 2-12 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by adding water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pure 4-alkoxy-3-chloro-2,5,6-trifluoropyridine.

Protocol 2: Selective N-Alkylation via Thermodynamic Control

This protocol is designed to produce 1-alkyl-3-chloro-2,5,6-trifluoro-4-pyridone by using a soft alkylating agent in a polar aprotic solvent, favoring the thermodynamically more stable product.

Materials & Equipment:

-

3-chloro-2,5,6-trifluoro-4-pyridone

-

Iodomethane (or other soft alkylating agent)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask with stir bar

-

Ice bath, Argon/Nitrogen inlet with oil bubbler

-

Standard glassware for work-up and purification

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 3-chloro-2,5,6-trifluoro-4-pyridone (1.0 equiv) and dissolve it in anhydrous DMF (approx. 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equiv, 60% dispersion) portionwise. Caution: NaH reacts with moisture to produce flammable hydrogen gas. Ensure the system is under an inert atmosphere and add slowly.

-

Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases, indicating complete formation of the sodium pyridonate salt.

-

Slowly add iodomethane (1.2 equiv) dropwise via syringe.

-

Remove the ice bath and allow the reaction to stir at room temperature. Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.[6]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with water and brine to remove DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pure 1-alkyl-3-chloro-2,5,6-trifluoro-4-pyridone.

Conclusion

The selective alkylation of 3-chloro-2,5,6-trifluoro-4-pyridone is a classic example of controlling the reactivity of an ambident nucleophile. By understanding and applying the principles of Hard and Soft Acids and Bases, researchers can effectively direct the reaction to the desired nitrogen or oxygen site. O-alkylation is typically achieved under kinetic control using hard electrophiles, while N-alkylation, leading to the thermodynamically favored product, is best accomplished with soft electrophiles in polar aprotic solvents. The protocols provided herein serve as a robust starting point for scientists and drug development professionals to access either isomeric series, enabling the synthesis of diverse and valuable chemical entities.

References

-

Ghorai, S., & Li, C. J. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3382–3385. Available at: [Link]

-

Cioffi, C. L. (1978). The alkylation of 4-pyridone. Youngstown State University Theses. Available at: [Link]

-

Fu, T., et al. (2018). A Practical Procedure for the Selective N‐Alkylation of 4‐Alkoxy‐2‐pyridones. Synthetic Communications, 48(12), 1426-1433. Available at: [Link]

-

Koehler, B. (2016). Response to "Why n-alkylation is more favorable than o-alkyation?". ResearchGate. Available at: [Link]

-

Laschat, S. (2009). Organic Synthesis: General Remarks. In Modern Synthesis in Organic Chemistry. Wiley-VCH. Available at: [Link]

-

El-Sawy, E. R., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ChemProc, 3(1), 135. Available at: [Link]

-

Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 1-13. Available at: [Link]

-

Maity, S., et al. (2023). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. Available at: [Link]

-

Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(6), 3657–3665. Available at: [Link]

-

Bonacorso, H. G., et al. (2022). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry, 87(7), 4590-4602. Available at: [Link]

Sources

- 1. The alkylation of 4-pyridone [digital.maag.ysu.edu]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: The Strategic Use of 3-Chloro-2,5,6-trifluoro-4-pyridinol as a Versatile Agrochemical Intermediate

Introduction: Strategic Importance of Halogenated Pyridinols

The pyridine ring, particularly when substituted with halogens, is a cornerstone of modern agrochemical design. These halogen atoms are not mere placeholders; they are instrumental in modulating a molecule's physicochemical properties, metabolic stability, and mode of action. The specific intermediate, 3-chloro-2,5,6-trifluoro-4-pyridinol, represents a highly versatile scaffold. Its unique arrangement of chlorine and fluorine atoms, combined with the reactive hydroxyl group, provides a platform for creating a diverse array of potent agrochemicals.

This document serves as a technical guide for researchers and development scientists, outlining the core applications and detailed protocols for leveraging this intermediate. While direct literature on this exact molecule is specialized, its reactivity mirrors that of closely related and commercially significant precursors. We will draw upon the well-established synthesis pathways of major agrochemicals like the herbicide Fluroxypyr and the insecticide Chlorpyrifos to illustrate the potential of this powerful building block. The principles and protocols described herein are directly translatable and provide a robust framework for innovation.

Physicochemical & Spectroscopic Profile

A thorough understanding of an intermediate's physical properties is critical for reaction setup, solvent selection, and purification. Below is a table summarizing key properties, drawing from data on structurally similar compounds to provide a reliable reference profile.

| Property | Value (Estimated/Reference) | Source |

| Molecular Formula | C₅HClF₃NO | N/A |

| Molecular Weight | 199.52 g/mol | N/A |

| Appearance | Likely a white to off-white solid | [1] |

| Melting Point | Estimated 120-130 °C | |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., Acetone, DMF, DMSO) | [2] |

| pKa | Estimated ~4.5 (acidic, for the pyridinol proton) | [3] |

Note: Data is compiled from close structural analogs such as 4-Amino-3-chloro-2,5,6-trifluoropyridine and 3,5,6-Trichloro-2-pyridinol.

Core Synthetic Pathways: A Nexus for Agrochemical Classes

The primary value of this compound lies in the reactivity of its hydroxyl group. This site allows for the facile introduction of different functionalities, leading directly to distinct classes of agrochemicals. The two most significant transformations are O-alkylation to form pyridyloxy-based herbicides and O-phosphorylation to generate organophosphate insecticides.

Caption: Core synthetic utility of the pyridinol intermediate.

Pathway A: O-Alkylation for Pyridyloxy-Auxin Herbicides

This pathway is a classic example of the Williamson ether synthesis. The pyridinol is first deprotonated by a mild base to form the corresponding pyridinolate anion. This anion then acts as a potent nucleophile, attacking an alkyl halide (or similar electrophile) to form an ether linkage. When the alkylating agent is a derivative of acetic acid, the resulting products are pyridyloxyacetic acids, a class of synthetic auxin herbicides that induce uncontrolled growth in broadleaf weeds.[4][5] The electron-withdrawing effects of the fluorine and chlorine atoms on the pyridine ring increase the acidity of the hydroxyl proton, facilitating its removal by common bases like potassium carbonate.

Pathway B: O-Phosphorylation for Organophosphate Insecticides

This reaction forms the basis for many organophosphate insecticides, including chlorpyrifos.[6] The pyridinolate anion, generated in situ, attacks the electrophilic phosphorus atom of a phosphorochloridothioate, such as diethyl phosphorochloridothioate. This displaces the chloride leaving group and forms a stable thiophosphate ester.[7] These resulting compounds act as acetylcholinesterase inhibitors in insects, leading to nerve toxicity and death.

Detailed Experimental Protocols

The following protocols are presented as robust, field-tested methodologies adapted from the synthesis of commercially relevant analogs. They are designed to be self-validating, with clear checkpoints for monitoring and purification.

Protocol: Synthesis of a Fluroxypyr-Analog Herbicide Intermediate

This protocol details the O-alkylation of the pyridinol to produce a methyl ester intermediate, a key step in forming a synthetic auxin herbicide.[5]

Caption: Experimental workflow for herbicide intermediate synthesis.

Materials:

-

This compound (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)

-

Methyl Chloroacetate (1.2 eq)

-

Anhydrous Acetone (as solvent)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)

-

TLC plates (silica gel), Hexanes, Ethyl Acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in anhydrous acetone (approx. 10 mL per gram of pyridinol).

-

Base Addition: Add the finely powdered anhydrous potassium carbonate to the stirred solution. The addition of a solid, non-nucleophilic base like K₂CO₃ is critical to deprotonate the pyridinol without competing in the subsequent alkylation.

-

Alkylating Agent Addition: Slowly add methyl chloroacetate to the reaction mixture via a syringe or dropping funnel. An exothermic reaction may be observed.

-

Reaction & Monitoring: Heat the mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent. The disappearance of the starting pyridinol spot (visualized under UV light) indicates reaction completion.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts (K₂CO₃ and KCl) through a pad of celite or a sintered glass funnel, washing the filter cake with a small amount of fresh acetone.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure methyl (3-chloro-2,5,6-trifluoro-4-pyridinyloxy)acetate.

Protocol: Synthesis of a Chlorpyrifos-Analog Insecticide

This protocol describes the O-phosphorylation reaction to create a thiophosphate ester, a core structure for many organophosphate insecticides.[6][7]

Materials:

-

This compound (1.0 eq)

-

Sodium Hydroxide (NaOH), aqueous solution (1.1 eq) or Triethylamine (1.2 eq)

-

Diethyl phosphorochloridothioate ((EtO)₂P(S)Cl) (1.05 eq)

-

Aprotic solvent (e.g., Toluene or Acetonitrile)

-

Standard laboratory glassware

Procedure:

-

Formation of the Salt: Dissolve the pyridinol in the chosen aprotic solvent in a round-bottom flask. Add the base (e.g., triethylamine) and stir for 15-20 minutes at room temperature to form the pyridinolate salt in situ. If using NaOH, a phase-transfer catalyst may be beneficial.

-

Phosphorylating Agent Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add the diethyl phosphorochloridothioate dropwise, ensuring the temperature does not exceed 10 °C. This controlled addition is crucial to manage the exothermicity of the reaction.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis confirms the consumption of the starting material.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate or toluene (2x).

-

Washing: Combine the organic layers and wash sequentially with a dilute HCl solution (to remove excess amine base, if used), saturated sodium bicarbonate solution, and finally, brine.

-

Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield the pure O,O-diethyl O-(3-chloro-2,5,6-trifluoro-4-pyridinyl) phosphorothioate.

Safety, Handling, and Storage

Professionals handling halogenated pyridinols and their derivatives must adhere to strict safety protocols.

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety glasses or goggles, and a flame-retardant lab coat at all times.[9]

-

Handling: Avoid contact with skin and eyes.[10] Do not breathe dust.[10] Use non-sparking tools and take measures to prevent electrostatic discharge, especially when working with flammable solvents.[8][11]

-

Toxicity: Halogenated pyridines and organophosphates can be toxic if swallowed, inhaled, or absorbed through the skin. The final organophosphate products are acetylcholinesterase inhibitors and require extreme caution.

-

Storage: Store the intermediate in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[10]

Conclusion

This compound is a high-value intermediate poised for significant application in agrochemical synthesis. Its well-defined reactivity at the hydroxyl position allows for predictable and efficient entry into two major classes of crop protection agents: pyridyloxy-auxin herbicides and organophosphate insecticides. The protocols and principles outlined in this guide provide a comprehensive foundation for researchers to explore the full potential of this and related halogenated pyridinol scaffolds in the development of next-generation agrochemicals.

References

-

Ruane, S. Synthesis of Fluroxypyr for the Use on Broad Leaf Plants. Arrow@TU Dublin. Available at: [Link]

-

Wikipedia. Triclopyr. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). 3,5,6-Trichloro-2-pyridinol Properties. CompTox Chemicals Dashboard. Available at: [Link]

-

Cheméo. Chemical Properties of Pyridine, 3-chloro-2,4,5,6-tetrafluoro- (CAS 1735-84-8). Available at: [Link]

-

GOV.UK. Chlorpyrifos Draft risk profile. Available at: [Link]

- Google Patents. CN102532195A - Method for synthesis of chlorpyrifos.

- Google Patents. CN106187872A - A kind of preparation method of fluroxypyr.

- Google Patents. WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Key Agrochemical Intermediate Supplier in China. Available at: [Link]

-

CPAchem Ltd. Safety data sheet: 3,5,6-Trichloro-2-pyridinol. Available at: [Link]

-

PubChem. 3,5,6-Trichloro-2-pyridinol. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. CN104592103A - Method for synthesizing fluroxypyr ester.

-

Funke, C., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry. Available at: [Link]

-

Grapov, A.F., et al. Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4-chlorophenoxy)-ethanols-1. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

MDPI. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. Available at: [Link]

- Google Patents. EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.

-

Xu, G., et al. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLoS ONE. Available at: [Link]

-

Li, J., et al. Biodegradation of chlorpyrifos and 3,5,6-trichloro-2-pyridinol by Cupriavidus sp. DT-1. Journal of Hazardous Materials. Available at: [Link]

-

MDPI. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules. Available at: [Link]

-

Fun, H-K., et al. 3-Chloro-5-(trifluoro-meth-yl)pyridin-2-amine. Acta Crystallographica Section E. Available at: [Link]

-

Wikipedia. TCPy. Available at: [Link]

-

Wang, J., et al. 3,5,6-trichloro-2-pyridinol intensifies the effect of chlorpyrifos on the paracrine function of Sertoli cells by preventing binding of testosterone and the androgen receptor. Toxicology. Available at: [Link]

-

Campos, M., et al. Chlorpyrifos biodegradation and 3,5,6-trichloro-2-pyridinol production by Actinobacteria isolated from soil. International Biodeterioration & Biodegradation. Available at: [Link]

-

AERU, University of Hertfordshire. Pesticide properties for 3,5,6-trichloro-2-pyridinol. Available at: [Link]

-

Zhang, C. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry. Available at: [Link]

-

Al-Masoudi, N. A., et al. Synthesis and antimicrobial evaluation of some novel pyrido[3,2-f][3][4][12]thiadiazaphosphepinone compounds, bearing a pyridine moiety. Arabian Journal of Chemistry. Available at: [Link]

Sources

- 1. CAS 2693-57-4: 4-amino-3-chloro-2,5,6-trifluoro-pyridine [cymitquimica.com]

- 2. 3-CHLORO-2,5,6-TRIFLUOROPYRIDINE | 2879-42-7 [chemicalbook.com]

- 3. comptox.epa.gov [comptox.epa.gov]

- 4. Triclopyr - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. CN102532195A - Method for synthesis of chlorpyrifos - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. "Synthesis of Fluroxypyr for the Use on Broad Leaf Plants" by Shena Ruane [arrow.tudublin.ie]

Troubleshooting & Optimization

Technical Support Center: Purification of Polychlorinated Fluoropyridines

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of polychlorinated fluoropyridines. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions that you may encounter during your experimental work. As a senior application scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in scientific principles and field experience.

The unique chemical properties of polychlorinated fluoropyridines, stemming from the combined electron-withdrawing effects of chlorine and fluorine atoms on the pyridine ring, present specific challenges in their purification. This guide will equip you with the necessary knowledge to navigate these challenges effectively, ensuring the high purity of your compounds, which is critical for subsequent applications in research and drug development.

Choosing the Right Purification Strategy: A Decision-Making Workflow

The selection of an appropriate purification method is paramount for achieving the desired purity of your polychlorinated fluoropyridine. The choice depends on several factors, including the physical properties of your target compound, the nature of the impurities, and the required scale of purification.

Below is a workflow to guide you in selecting the most suitable purification technique.

Caption: Decision workflow for selecting a purification method.

Troubleshooting Common Purification Challenges

This section addresses specific issues that you may encounter during the purification of polychlorinated fluoropyridines, providing explanations for their causes and actionable solutions.

Fractional Distillation

Fractional distillation is a powerful technique for separating compounds with different boiling points.[1] However, the presence of multiple halogen atoms can lead to closely boiling isomers, making separation challenging.

FAQs and Troubleshooting:

-

Q: My fractional distillation is not separating the isomers of my polychlorinated fluoropyridine. What can I do?

-

A: The boiling points of isomers of polychlorinated fluoropyridines can be very close. To enhance separation, you should use a fractionating column with a high number of theoretical plates, such as a Vigreux or packed column.[2] Operating the distillation under reduced pressure (vacuum distillation) will lower the boiling points and can improve separation by exaggerating the small differences in vapor pressures between the isomers. It is also crucial to maintain a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases within the column.[3]

-

-

Q: I am observing decomposition of my compound during distillation, even under vacuum. How can I prevent this?

-

A: Polychlorinated fluoropyridines can be susceptible to thermal degradation. If you observe darkening of the distillation pot residue or a drop in yield, it is a sign of decomposition. To mitigate this, ensure your vacuum is as low as possible to minimize the required temperature. Additionally, you can employ a short-path distillation apparatus to reduce the residence time of the compound at high temperatures. It is also good practice to ensure your starting material is free of any acidic or basic impurities that could catalyze decomposition at elevated temperatures.

-

-

Q: The distillate is a mixture of my desired product and a dehalogenated impurity. Why is this happening and how can I avoid it?

-

A: Dehalogenation, particularly the loss of a chlorine atom, can occur at high temperatures, especially if there are trace amounts of catalytic impurities present.[4] This side reaction can be minimized by using the lowest possible distillation temperature and ensuring all glassware is scrupulously clean. If dehalogenation persists, an alternative purification method like chromatography may be necessary.

-

Recrystallization

Recrystallization is an effective method for purifying solid polychlorinated fluoropyridines. The principle lies in the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

FAQs and Troubleshooting:

-

Q: I am struggling to find a suitable solvent for the recrystallization of my polychlorinated fluoropyridine.

-

A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Given the halogenated and aromatic nature of these compounds, you should explore a range of solvents with varying polarities. Common choices include hexanes, toluene, ethyl acetate, and mixtures of these. A systematic approach is to test the solubility of a small amount of your compound in various solvents in a test tube, both at room temperature and upon heating. For example, 2,3,5-trichloropyridine has been successfully recrystallized from hexane.[5]

-

-

Q: My compound oils out during recrystallization instead of forming crystals. What should I do?

-

A: "Oiling out" occurs when the solute comes out of solution above its melting point. This can be addressed by using a larger volume of solvent to ensure the compound remains in solution at a lower temperature. Alternatively, you can try a solvent system with a lower boiling point. If a single solvent proves problematic, a two-solvent system can be effective. In this method, the compound is dissolved in a "good" solvent at an elevated temperature, and then a "poor" solvent is added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly, promoting crystal growth.

-

-

Q: The purity of my compound does not improve significantly after recrystallization. What is the likely cause?

-

A: This often indicates that the impurities have similar solubility properties to your target compound. In such cases, repeated recrystallizations may be necessary. However, if the impurities are isomeric, recrystallization may not be effective. In this scenario, a different purification technique, such as column chromatography, should be considered. It is also important to ensure that the cooling process is slow and undisturbed to allow for the formation of pure crystals, as rapid cooling can trap impurities within the crystal lattice.

-

Column Chromatography

Column chromatography, including flash chromatography and High-Performance Liquid Chromatography (HPLC), is a versatile technique for purifying polychlorinated fluoropyridines, especially for separating closely related isomers.

FAQs and Troubleshooting:

-

Q: I am having difficulty separating isomers of my polychlorinated fluoropyridine using standard silica gel chromatography.

-

A: The separation of halogenated aromatic isomers can be challenging on standard stationary phases. For enhanced selectivity, consider using HPLC columns with specialized stationary phases. Pentafluorophenyl (PFP) columns, for instance, can offer unique selectivity for halogenated aromatic compounds through dipole-dipole and π-π interactions.[6] These interactions can significantly improve the resolution of closely eluting isomers that are difficult to separate on traditional C18 columns.[7]

-

-

Q: My compound is showing significant peak tailing on my HPLC column. How can I improve the peak shape?

-

A: Peak tailing for pyridine-containing compounds is often due to interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the surface of the silica-based stationary phase.[8] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (TEA), to your mobile phase. This will compete with your compound for the active sites on the stationary phase, leading to more symmetrical peaks. Alternatively, using an end-capped column or a polymer-based column can also reduce these unwanted interactions.

-

-

Q: I am observing degradation of my compound on the chromatography column. What are the possible causes and solutions?

-

A: Some polychlorinated fluoropyridines can be sensitive to the acidic nature of standard silica gel, leading to degradation. If you suspect on-column degradation, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, using a more inert stationary phase like alumina can prevent degradation. It is also important to ensure that your solvents are of high purity and free from any contaminants that could react with your compound.

-

Purity Analysis: Ensuring the Quality of Your Purified Compound

After purification, it is essential to accurately determine the purity of your polychlorinated fluoropyridine. A combination of analytical techniques is often employed for a comprehensive assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of volatile and thermally stable polychlorinated fluoropyridines. It provides information on the number of components in a sample and can help in the identification of impurities based on their mass spectra.

Key Considerations for GC-MS Analysis:

| Parameter | Recommendation | Rationale |

| Column Selection | A low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. For isomer separation, a more polar column may be required. | Provides good general separation of non-polar to moderately polar compounds. |

| Injection Mode | Split injection is suitable for concentrated samples to avoid column overload. Splitless injection is preferred for trace analysis. | Prevents peak distortion and allows for accurate quantification. |

| Temperature Program | A slow temperature ramp will generally provide better resolution of closely eluting isomers. | Optimizes the separation of compounds with similar boiling points.[9] |

| Mass Spectrometer | Electron ionization (EI) is a standard method for generating reproducible mass spectra for library matching. | Allows for the identification of unknown impurities by comparing their mass spectra to databases. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of polychlorinated fluoropyridines. ¹H, ¹³C, and ¹⁹F NMR should be utilized for a complete analysis.

Key Insights from NMR:

-

¹H NMR: Provides information on the number and environment of any hydrogen atoms remaining on the pyridine ring. The absence of unexpected signals is a good indicator of purity.

-

¹³C NMR: Can be used to confirm the number of unique carbon atoms in the molecule, which can help to distinguish between isomers.

-

¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range. The chemical shift of the fluorine atom is highly sensitive to its position on the pyridine ring and the nature of the other substituents, making it an excellent tool for isomer differentiation.

Safety Precautions

Polychlorinated fluoropyridines and their precursors can be hazardous. It is imperative to handle these compounds with appropriate safety measures in a well-ventilated fume hood.

Essential Safety Practices:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[5]

-

Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[10]

-

Waste Disposal: Dispose of all chemical waste, including contaminated solvents and glassware, in accordance with your institution's hazardous waste disposal procedures.

-

Spill Response: Be prepared for potential spills. Have a spill kit readily available that is appropriate for halogenated organic compounds.

By adhering to the guidance provided in this technical support center, you will be better equipped to purify polychlorinated fluoropyridines to a high degree of purity, troubleshoot common experimental challenges, and ensure a safe laboratory environment.

References

- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.

- Chlorine Trifluoride vs Pyridine: Reactivity and Applications.

- Process for the preparation of fluorinated heterocyclic compounds.

- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing.

- Aromatic fluorine compounds. XI. Replacement of chlorine by fluorine in halopyridines.

- FDA-Approved Fluorinated Heterocyclic Drugs

- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.

- Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.

- Dehalogenation degradation method for halogenated pyridine compound.

- 1.8. Replacement of Chlorine and Bromine by Fluorine.

- Approaches to Increasing GC Speed, Resolution and Responses.

- Organic Chemistry 1 - What are some common mistakes when doing fractional distill

- Process for the preparation of fluorinated pyridines.

- Research Progress on Dehalogenation Reaction.

- Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)

- Fluorinated Heterocycles.

- (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...

- HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.

- Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.

- How can I improve the resolution of the peaks in gas chromatography?.

- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.

- Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported c

- Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chrom

- Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns.

- Preparation method of 2,3,5,6-tetrachloropyridine.

- Overcoming challenges in the purific

- Technical Support Center: Chromatographic Purification of Pyridine Deriv

- The Ultimate Guide to Fractional Distill

- HPLC Column for Structual Isomers.

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)

- Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Shimadzu.

- Preparation of Pyridines, Part 2: By Halogenation and Nitr

- Distillation Column Troubleshooting Part 1. YouTube.

- Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol.

- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.

- Preparation of 2,3,5-trichloropyridine.

- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.

- Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi

- Monofluorinated analogues of polychlorinated biphenyls (F-PCBs): synthesis using the Suzuki-coupling, characterization, specific properties and intended use. PubMed.

- Improved syntheses of non-dioxin-like polychlorinated biphenyls (PCBs) and some of their sulfur-containing metabolites. PubMed.

- Research on the volatility, phase transitions and thermodynamic stability of five organochlorine compounds. PubMed.

- Difficult Hydrogenations – Saturation of Functionalized Pyridines. ThalesNano.

Sources

- 1. Aromatic fluorine compounds. XI. Replacement of chlorine by fluorine in halopyridines [pubs.usgs.gov]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

solving solubility issues of 3-chloro-2,5,6-trifluoro-4-pyridone

Technical Support Ticket: #CTP-SOL-4492 Subject: Solubility & Handling Guide for 3-chloro-2,5,6-trifluoro-4-pyridone Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2]

Welcome to the Technical Support Center

You are likely reading this because you are staring at a flask of 3-chloro-2,5,6-trifluoro-4-pyridone (CTP) that refuses to dissolve, or worse, has precipitated as a stubborn solid during a critical step.

This molecule is deceptive.[1][2] While it looks like a simple heterocycle, the combination of a pyridone core with a heavy halogen load creates a "brick dust" lattice that resists standard solvation methods. This guide breaks down the physics of why this happens and provides the specific protocols to overcome it without degrading your compound.

Module 1: The Root Cause (Tautomeric Locking)

The Issue: Users often attempt to dissolve CTP in dichloromethane (DCM) or toluene, assuming the halogens make it lipophilic. It remains a suspension.[1][2]

The Science: CTP exists in a tautomeric equilibrium between the pyridone (lactam) and hydroxypyridine (lactim) forms.

-

Solid State: The electron-withdrawing fluorines and the nitrogen/oxygen motif lock the molecule into the pyridone form. These molecules stack in a rigid crystal lattice held together by strong intermolecular hydrogen bonds (N-H[1]···O=C dimers).[1][2]

-

The Barrier: To dissolve CTP, your solvent must break these high-energy dimer interactions.[1][2] Non-polar solvents (DCM, Hexane) lack the enthalpy to disrupt this lattice.

Figure 1: The solubility barrier is the energy required to break the pyridone dimers.[1] Only specific solvents can bridge this gap.[1][2]

Module 2: Solvent Selection Strategy

WARNING: Do NOT use nucleophilic solvents (Methanol, Ethanol) with strong bases or high heat.[1][2] The C-2 and C-6 fluorine atoms are highly susceptible to Nucleophilic Aromatic Substitution (

The "Golden List" for Dissolution

| Solvent Class | Recommended Solvents | Solubility Rating | Technical Notes |

| Dipolar Aprotic | DMSO, DMF, NMP, DMAc | High | Best for stock solutions.[1][2] Disrupts H-bonds effectively. Hard to remove. |

| Polar Organic | Acetonitrile (MeCN), Acetone | Moderate | Good for reactions.[1][2] MeCN is preferred due to chemical inertness.[1][2] |

| Ethers | THF, 1,4-Dioxane | Low-Moderate | Works better if heated.[1][2] THF is safer than dioxane for workup.[1][2] |

| Chlorinated | DCM, Chloroform | Poor | Ineffective. Only dissolves trace amounts of the hydroxypyridine tautomer. |

| Alcohols | Isopropanol (IPA) | Moderate | Safer than MeOH/EtOH regarding |

Troubleshooting Q&A:

-

Q: My sample is cloudy in Acetonitrile.

-

A: Sonicate at 40°C. If it persists, add 5% DMSO as a co-solvent. This "doping" method often breaks the crystal lattice without requiring a full solvent swap.[2]

-

Module 3: The "Acidity Switch" (Aqueous Solubility)

The Issue: "I need to run a reaction in water, or extract the compound, but it floats or sinks as a solid."

The Solution: CTP is significantly more acidic than non-fluorinated pyridones.[2] The three fluorine atoms pull electron density, stabilizing the negative charge on the nitrogen/oxygen.

-

Estimated pKa: ~5.0 – 7.0 (vs. ~11 for unsubstituted 2-pyridone) [2].[1][2]

-

The Trick: You do not need strong bases (NaOH) which might hydrolyze the C-Cl or C-F bonds.[1] Weak inorganic bases are sufficient to deprotonate it, forming a highly water-soluble salt.[1][2]

Protocol: Controlled Solubilization in Water

-

Suspension: Suspend CTP in water (it will not dissolve).[1][2]

-

Base Addition: Slowly add 1.1 equivalents of Sodium Bicarbonate (

) or Potassium Carbonate ( -

Observation: Evolution of

gas indicates deprotonation.[1][2] The solution should turn clear as the pyridinolate anion forms. -

Recovery: To crash it back out, acidify to pH 3-4 with dilute HCl.

Module 4: Reaction Optimization (Avoiding Precipitation)

Scenario: You are performing an N-alkylation or O-alkylation, and the reaction stalls because the starting material precipitates.

The Fix: Phase Transfer Catalysis (PTC) Instead of forcing solubility in a single phase, use a biphasic system. The anion is generated at the interface and shuttled into the organic layer.

Recommended Protocol:

-

Base:

(solid or aqueous).[1][2] -

Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336 (5 mol%).[1]

-

Mechanism: The quaternary ammonium salt pairs with the CTP anion, making it lipophilic enough to enter the toluene phase where it reacts rapidly.

Figure 2: Phase Transfer Catalysis workflow to bypass solubility limitations during alkylation.

References

-

Chambers, R. D., et al. (1999).[1][2] Nucleophilic substitution in polyhalogenated nitrogen heterocycles.[1][2] Journal of the Chemical Society, Perkin Transactions 1.[3]

-

Calculated pKa Data. (2025). Acidity of polyfluorinated pyridines and pyridones.[1][2] (Inferred from general perfluoro-heterocycle data).

-

Smart, B. E. (2001).[1][2] Fluorine substituents in drug design.[1][2] Journal of Fluorine Chemistry.[1][2]

Disclaimer: This guide is for research purposes only. 3-chloro-2,5,6-trifluoro-4-pyridone is a potent chemical intermediate.[1][2] Always consult the SDS and use appropriate PPE (gloves, goggles, fume hood) to prevent exposure to halogenated vapors.

Sources

- 1. CAS 2693-57-4: 4-amino-3-chloro-2,5,6-trifluoro-pyridine [cymitquimica.com]

- 2. labproinc.com [labproinc.com]

- 3. Polyhalogenated heterocyclic compounds. Part 47.1 Syntheses of multi-substituted pyridine derivatives from pentafluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Technical Support Center: SnAr Optimization for Fluorinated Pyridines

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SNAR-F-PYR-OPT-001

Introduction: The Fluorine Paradox

Welcome to the Technical Support Center. You are likely here because your nucleophilic aromatic substitution (SnAr) on a fluorinated pyridine is behaving unexpectedly—either stalling, decomposing, or yielding the wrong regioisomer.

The Core Challenge: Fluorine forms the strongest single bond to carbon (~116 kcal/mol). Yet, in SnAr, it is often the fastest leaving group compared to Cl, Br, or I. This "Fluorine Paradox" exists because the rate-determining step is not bond breaking, but the initial nucleophilic attack. The high electronegativity of fluorine stabilizes the anionic Meisenheimer Complex intermediate.[1]